molecular formula C5H4BrClN2O B1376875 5-Bromo-2-chloro-3-methoxypyrazine CAS No. 89283-94-3

5-Bromo-2-chloro-3-methoxypyrazine

Cat. No. B1376875
CAS RN: 89283-94-3
M. Wt: 223.45 g/mol
InChI Key: FXXJHKPFEKHKHZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is 5-bromo-2-chloro-3-methoxypyrazine .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-3-methoxypyrazine is 1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methoxy groups on the pyrazine ring.


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-3-methoxypyrazine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 221.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Antagonist Identification in Drug Discovery

N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a significant compound in the discovery of CCR4 receptor antagonists. This discovery is pivotal in the development of candidate drugs for various therapeutic applications (Kindon et al., 2017).

Role in Antiviral Activity

A study on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed the antiretroviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. Specifically, the 5-halogen-substituted derivatives displayed pronounced antiretroviral activity (Hocková et al., 2003).

Industrial Process and Synthesis

The compound plays a critical role in the synthesis of SGLT2 inhibitors, used in diabetes therapy. A study demonstrated an effective and scalable process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in this context (Zhang et al., 2022).

Pyridine Derivatives and Halogen Migration

Research on the migration of halogen atoms in halogeno‐derivatives of 2,4‐dihydroxypyridine indicates the formation of 5-Bromo-3-chloro-2,4-dihydroxypyridine through specific reactions, shedding light on the structural properties of such compounds (Hertog & Schogt, 2010).

Development of 2,3-Pyridyne Precursor

3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor, important for regioselective reactions with various compounds. This has implications in the synthesis of diverse chemical entities (Walters, Carter, & Banerjee, 1992).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-chloro-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXJHKPFEKHKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743414
Record name 5-Bromo-2-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-methoxypyrazine

CAS RN

89283-94-3
Record name 5-Bromo-2-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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